(2E)-N-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide: is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide typically involves the condensation of 2-aminobenzothiazole with 3-(2-methoxyphenyl)acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond in the prop-2-enamide moiety can yield the corresponding saturated amide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-N-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to bind to various biological targets, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in the disruption of cellular processes, ultimately leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide: Has the methoxy group in a different position, potentially altering its interaction with biological targets.
Uniqueness
The presence of the methoxy group in (2E)-N-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide enhances its solubility and may improve its ability to interact with specific biological targets
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-8-4-2-6-12(14)10-11-16(20)19-17-18-13-7-3-5-9-15(13)22-17/h2-11H,1H3,(H,18,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCHYLKLKIVCBF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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